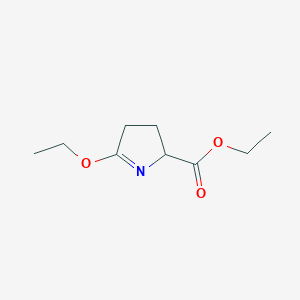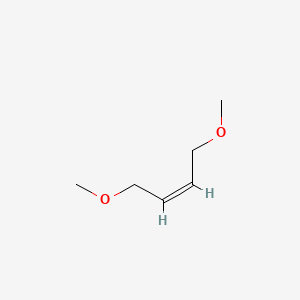
(Z)-1,4-dimethoxybut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,4-Dimethoxybut-2-ene is an organic compound characterized by the presence of a double bond between the second and third carbon atoms, with methoxy groups attached to the first and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-dimethoxybut-2-ene typically involves the reaction of 1,4-dibromobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions usually involve refluxing the mixture to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,4-Dimethoxybut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as hydrobromic acid (HBr) can be used to replace methoxy groups with bromine atoms.
Major Products Formed
Oxidation: Formation of 1,4-dimethoxybutane-2,3-dione.
Reduction: Formation of 1,4-dimethoxybutane.
Substitution: Formation of 1,4-dibromobut-2-ene.
Scientific Research Applications
(Z)-1,4-Dimethoxybut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-1,4-dimethoxybut-2-ene exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The double bond in the compound also allows for potential reactions with nucleophiles and electrophiles, facilitating its role in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1,4-Dimethoxybut-2-ene: The trans isomer of (Z)-1,4-dimethoxybut-2-ene, with different spatial arrangement of the methoxy groups.
1,4-Dimethoxybutane: A saturated derivative without the double bond.
1,4-Dibromobut-2-ene: A compound where the methoxy groups are replaced by bromine atoms.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of both methoxy groups and a double bond provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(Z)-1,4-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H12O2/c1-7-5-3-4-6-8-2/h3-4H,5-6H2,1-2H3/b4-3- |
InChI Key |
RXNMLQHZBCJMBA-ARJAWSKDSA-N |
Isomeric SMILES |
COC/C=C\COC |
Canonical SMILES |
COCC=CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
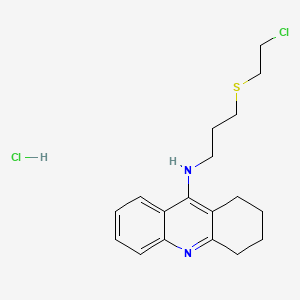
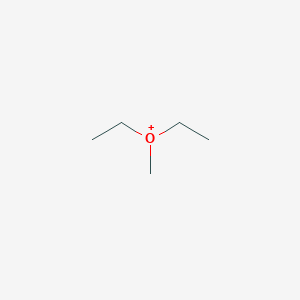
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
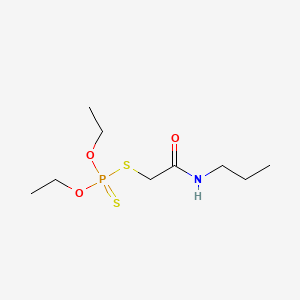
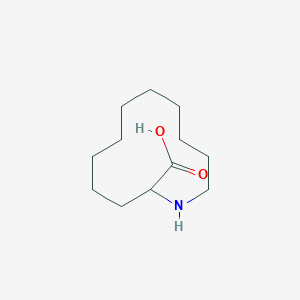
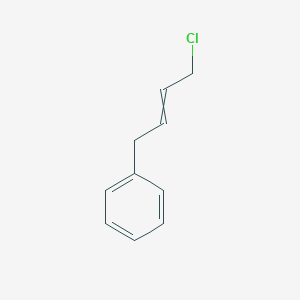
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
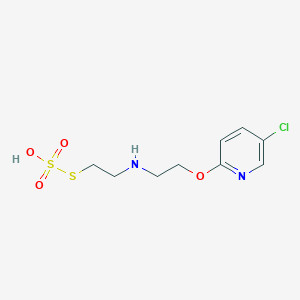
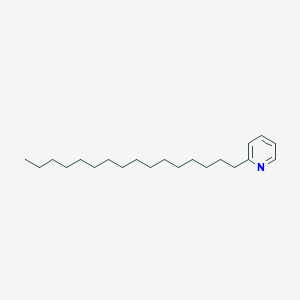
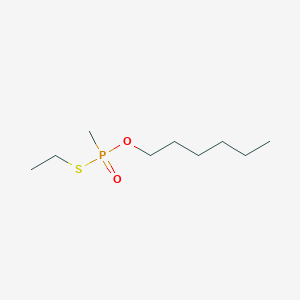
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
